2,6-Piperidinedione, 3-ethyl-
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in chemistry and biology. The 2,6-piperidinedione scaffold is a classic example of a nitrogen-containing heterocycle that has been extensively studied. Its structure, featuring an imide functional group, influences its electronic properties and reactivity, making it a valuable building block in organic synthesis. The presence of the two carbonyl groups allows for a variety of chemical transformations, including nucleophilic additions and substitutions, enabling the synthesis of complex molecules. ontosight.ai
Historical Trajectories of Piperidinedione Chemistry in Scholarly Literature
The study of piperidine (B6355638) derivatives dates back to the 19th century, with significant advancements in their synthesis and understanding of their properties over the years. wikipedia.org The industrial production of piperidine itself is achieved through the hydrogenation of pyridine. wikipedia.org The 2,6-piperidinedione core, a key component of many synthetic compounds, has been the subject of numerous research articles exploring its synthesis and derivatization. For instance, new 2,6-piperidinediones have been prepared through the condensation of aromatic aldehydes or cycloalkanones with cyanoacetamide, followed by a Michael addition with ethyl cyanoacetate (B8463686) or diethylmalonate. nih.govresearchgate.net These synthetic routes have paved the way for the creation of a wide array of derivatives with potential pharmacological activities. nih.gov
Fundamental Significance of the Piperidinedione Core Structure in Chemical Biology
The 2,6-piperidinedione scaffold is of fundamental importance in chemical biology due to its presence in numerous biologically active molecules. ontosight.ai Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as anticonvulsants, sedatives, and analgesics. nih.gov The ability to modify the scaffold at various positions allows for the fine-tuning of its biological activity and interaction with specific biological targets. ontosight.ai This has led to the development of piperidinedione derivatives with potential applications as anti-inflammatory, antimicrobial, and even anticancer agents. ontosight.aiontosight.aiontosight.ai The study of these compounds contributes significantly to our understanding of structure-activity relationships and the design of new therapeutic agents. nih.gov
Chemical Properties of 2,6-Piperidinedione Derivatives
The chemical and physical properties of 2,6-piperidinedione derivatives are influenced by the various substituents attached to the core ring structure.
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2,6-Piperidinedione, 3-ethyl-3-phenyl- | 77-21-4 | C13H15NO2 | 217.26 | 84 |
| (3R)-3-ethyl-3-phenylpiperidine-2,6-dione | 17575-58-5 | C13H15NO2 | 217.26 | Not Available |
| This compound1-methyl-3-phenyl- | 35622-13-0 | Not Available | Not Available | Not Available |
| 3-ethyl-3-(2,3,5,6-tetrafluoro-4-pyridinyl)-2,6-piperidinedione | Not Available | C12H10F4N2O2 | Not Available | Not Available |
| Methyprylon | Not Available | C10H17NO2 | 183.25 | 74-77 |
Table 1: Selected 2,6-Piperidinedione Derivatives and their Properties. chembk.comnih.govchemeo.comchemsynthesis.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C7H11NO2/c1-2-5-3-4-6(9)8-7(5)10/h5H,2-4H2,1H3,(H,8,9,10) |
InChI Key |
SZQUNAOZNFKTHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)NC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Piperidinedione, 3 Ethyl and Its Derivatives
De Novo Synthetic Routes to the 2,6-Piperidinedione, 3-ethyl- Core
The construction of the fundamental 3-ethyl-2,6-piperidinedione ring can be achieved through several de novo synthetic strategies, typically involving cyclization of a suitable open-chain precursor. These methods form the bedrock for accessing the core scaffold, upon which further derivatization can be built.
Common approaches include the cyclization of 2-ethyl-glutaric acid derivatives or multi-component reactions that assemble the ring in a single pot. One established method involves the condensation of aldehydes with active methylene (B1212753) compounds, followed by a Michael addition and subsequent cyclization. For instance, aldehydes can be condensed with cyanoacetamide, and the resulting product can undergo a Michael addition with reagents like ethyl cyanoacetate (B8463686) or diethyl malonate to form the piperidinedione ring. researchgate.netnih.gov Another powerful strategy is the Guareschi-Thorpe reaction, a three-component condensation involving an aldehyde, ethyl cyanoacetate, and an ammonia (B1221849) source. semanticscholar.org Alternatively, the direct cyclization of a pre-formed five-carbon chain, such as a substituted glutaric acid or its dinitrile or diester equivalent, is a common route. lookchem.comgoogle.com
| Synthetic Strategy | Key Starting Materials | Core Reaction Type | Reference |
|---|---|---|---|
| Michael Addition Route | Propanal, Cyanoacetamide, Diethyl malonate | Condensation followed by Michael Addition and Cyclization | researchgate.netnih.gov |
| Guareschi-Thorpe Reaction | Propanal, Ethyl cyanoacetate, Ammonia source (e.g., Li₃N) | Three-Component Condensation/Cyclization | semanticscholar.org |
| Diester Cyclization | Diethyl 2-ethylglutarate, Ammonia or Urea | Ammonolysis/Cyclization | google.com |
| Arylbutyronitrile Route | Arylacetonitrile, Diethyl sulfate, Methyl acrylate | Alkylation, Michael Addition, Hydrolysis, Cyclization | lookchem.com |
Strategies for Functionalization and Derivatization of the 2,6-Piperidinedione, 3-ethyl- Moiety
Once the core 3-ethyl-2,6-piperidinedione structure is obtained, its chemical versatility allows for extensive functionalization. Modifications can be introduced at the nitrogen atom of the imide, the alpha-carbon to the ethyl group, or by incorporating the piperidinedione as part of a larger, fused heterocyclic system.
The imide nitrogen of the piperidinedione ring is readily functionalized. N-alkylation is a common transformation, typically achieved by treating the parent glutarimide (B196013) with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netnih.govgoogle.com This reaction allows for the introduction of a wide array of substituents, from simple alkyl chains to more complex moieties like piperazinyl-pyrimidines, which can significantly alter the molecule's properties. researchgate.netgoogle.com Similarly, N-acylation can be performed to introduce acyl groups, further expanding the chemical diversity of the derivatives. smolecule.com
| Substrate | Alkylating Agent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Ethyl-2,6-piperidinedione | Various Alkyl Halides (e.g., Ethyl iodide) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-3-ethyl-2,6-piperidinediones | researchgate.netnih.gov |
| 4,4-Dialkylglutarimide | 1-(4-Bromobutyl)-4-(2-pyrimidinyl)piperazine | K₂CO₃, DMF, 150°C | N-Butyl-piperazinyl-pyrimidine derivative | google.com |
| 3-Ethyl-3-phenyl-2,6-piperidinedione | Allyl bromide | Base | N-Allyl derivative | ontosight.ai |
Modern cross-coupling reactions provide powerful tools for introducing a wide range of substituents that are not accessible through simple alkylation or acylation. For precursors containing an amino group, such as 3-amino-2,6-piperidinedione, standard amide coupling reactions using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and Hydroxybenzotriazole (HOBt) can be used to attach carboxylic acids. researchgate.net Furthermore, the glutarimide ring itself can be activated for coupling. N-acyl-glutarimides are effective intermediates in N–C(O) cross-coupling reactions due to the destabilized nature of the amide bond. wikipedia.org A notable application is the coupling of an aminoglutarimide hydrochloride with a substituted methyl 2-bromomethylbenzoate (B8278923) to construct complex 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline derivatives. google.co.in
| Piperidinedione Precursor | Coupling Partner | Coupling Type/Reagents | Product Structure | Reference |
|---|---|---|---|---|
| 3-Aminopiperidine-2,6-dione (B110489) HCl | Substituted Cinnamic Acids | Amide Coupling (EDC·HCl, HOBt) | Dioxopiperidin-cinnamide derivatives | researchgate.net |
| α-Aminoglutarimide HCl | Methyl 2-bromomethylbenzoate | Nucleophilic Substitution/Coupling | 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline | google.co.in |
| N-Acyl-glutarimide | Organometallic Reagent | N-C(O) Cross-Coupling | Ketones | wikipedia.org |
The piperidinedione ring can serve as a foundation for the construction of more complex, fused heterocyclic systems. The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines is a prime example, where the glutarimide moiety is fused to an isoindolinone ring system via the nitrogen atom. google.co.in This is typically achieved by coupling a 3-aminopiperidine-2,6-dione with a suitably substituted 2-halomethylbenzoate ester, followed by intramolecular cyclization. Advanced domino reactions, sometimes mediated by transition metals like copper, have also been developed to facilitate the rapid assembly of multiple fused N-heterocyclic rings in a one-pot procedure. nih.gov Such strategies, including intramolecular Friedel-Crafts cyclizations, offer efficient access to novel and complex molecular architectures based on the piperidinedione framework. researchgate.net
Stereoselective Synthesis Approaches for 2,6-Piperidinedione, 3-ethyl- Stereoisomers
The carbon at the 3-position of 2,6-Piperidinedione, 3-ethyl- is a chiral center, meaning the compound can exist as two distinct enantiomers, (R) and (S). The synthesis of enantiomerically pure stereoisomers is often crucial, and several stereoselective strategies have been developed to achieve this.
One of the most direct methods is to start with a chiral building block from the "chiral pool." For example, enantiomerically pure L- or D-glutamine can be used as the starting material. Through a sequence of protection, cyclization, and deprotection, a specific enantiomer of a 3-aminopiperidinedione precursor can be obtained, which can then be converted to the desired 3-ethyl derivative while retaining stereochemical integrity. google.co.in
Another common approach is the resolution of a racemic mixture. This can involve the resolution of a racemic carboxylic acid precursor using a chiral amine base or, alternatively, the enantiospecific biotransformation of a racemic diester precursor using an esterase enzyme to selectively hydrolyze one enantiomer. lookchem.comgoogle.com Asymmetric catalysis, using chiral catalysts or auxiliaries to guide the stereochemical outcome of a key bond-forming step, represents a more modern and efficient approach to establishing the desired stereocenter. mdpi.comresearchgate.net
| Approach | Description | Example | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes readily available, enantiopure starting materials. | Synthesis from L- or D-glutamine to give stereochemically pure aminoglutarimides. | google.co.in |
| Classical Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. | Resolution of a racemic precursor acid with a chiral base like (-)-cinchonidine. | lookchem.com |
| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | Enantiospecific hydrolysis of a racemic diethyl glutarate ester using an esterase. | google.com |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Carbene-catalyzed intramolecular aza-Michael reactions to form chiral piperidines. | mdpi.com |
Optimization of Synthetic Pathways for Research Scale-Up and Efficiency
Transitioning a synthetic route from a small research scale to a larger, more practical scale requires careful optimization of reaction conditions for efficiency, safety, and cost-effectiveness. Key considerations include reagent choice, reaction time, and purification methods.
For multi-component reactions like the Guareschi-Thorpe synthesis of piperidinediones, traditional methods often use gaseous ammonia and require long reaction times (48-168 hours). semanticscholar.org A significant optimization involves replacing gaseous ammonia with a solid, easy-to-handle source like lithium nitride (Li₃N). When treated with methanol (B129727), Li₃N releases ammonia in situ and generates lithium methoxide, which can act as a catalyst. This modification not only improves safety and handling but also dramatically reduces reaction times to 12-16 hours. semanticscholar.org
| Optimization Strategy | Traditional Method | Optimized Method | Advantage | Reference |
|---|---|---|---|---|
| Ammonia Source | Gaseous ammonia in ethanol | Solid Li₃N in methanol | Improved safety, handling, and reduced reaction time | semanticscholar.org |
| Base Selection for Scale-Up | Cesium carbonate (poor solubility) | Tetrabutylammonium fluoride (B91410) (TBAF) | Better solubility and suitability for large-scale reactions | mdpi.com |
| Process Efficiency | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions | Reduced work-up, solvent use, and time | semanticscholar.org |
Sophisticated Structural Elucidation and Spectroscopic Characterization of 2,6 Piperidinedione, 3 Ethyl Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of organic molecules. For 2,6-piperidinedione, 3-ethyl-, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to confirm its constitution.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Correlated Spectroscopy (COSY): A ¹H-¹H COSY experiment would be crucial in establishing the proton-proton coupling networks within the molecule. It would reveal correlations between the methyl and methylene (B1212753) protons of the ethyl group, and the couplings between the methine proton at the 3-position and the adjacent methylene protons of the piperidine (B6355638) ring. This helps in tracing the carbon backbone of the molecule. magritek.comyoutube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively assign the ¹³C chemical shift to its attached proton. For instance, the signal for the methine carbon at the 3-position would be correlated with the signal of the proton attached to it.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for 2,6-Piperidinedione, 3-ethyl- is presented below, based on data from similar piperidinedione derivatives. semanticscholar.orgchemicalbook.comnih.gov
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | ~8.0 (broad singlet) | - |
| C2 | - | ~172 |
| C3 | ~2.5 (multiplet) | ~45 |
| C4 | ~1.9-2.1 (multiplet) | ~28 |
| C5 | ~2.3-2.5 (multiplet) | ~30 |
| C6 | - | ~172 |
| -CH₂- (ethyl) | ~1.7 (quartet) | ~25 |
| -CH₃ (ethyl) | ~0.9 (triplet) | ~11 |
Conformational Analysis via NMR Spectroscopy
The piperidine ring in 2,6-piperidinedione derivatives can exist in different conformations, with the chair form being the most stable. The orientation of the substituent at the 3-position (the ethyl group) can be either axial or equatorial.
Proton NMR spectroscopy is a powerful tool for conformational analysis. The coupling constants (J-values) between adjacent protons in the piperidine ring are dependent on the dihedral angle between them, which in turn is determined by the ring's conformation.
In a study of the related compound rogletimide (B49556) (3-ethyl-3-(4-pyridyl)piperidine-2,6-dione), ¹H NMR analysis revealed that the aromatic ring prefers an axial position. nih.gov For 2,6-piperidinedione, 3-ethyl-, it is likely that the ethyl group would also adopt a specific preferential conformation to minimize steric interactions. Detailed analysis of the coupling constants between the H3 proton and the protons on C4 and C5 would provide insight into the dominant chair conformation. For instance, a large diaxial coupling constant would indicate an axial orientation of the coupled protons. asianpubs.org
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For 2,6-piperidinedione, 3-ethyl-, the molecular formula is C₇H₁₁NO₂. The expected exact mass can be calculated and compared with the experimental value obtained from HRMS. Several compounds with the molecular formula C₇H₁₁NO₂ have been characterized by HRMS, confirming the utility of this technique for unambiguous formula determination. sciex.comvulcanchem.comnih.gov
Tandem Mass Spectrometry (MS/MS) in Derivative Characterization
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique is invaluable for elucidating the structure of a molecule by piecing together its fragments.
While specific MS/MS data for 2,6-piperidinedione, 3-ethyl- is not published, the fragmentation pathways can be predicted based on the known behavior of similar piperidinedione derivatives. researchgate.net The initial step is the ionization of the molecule to form the molecular ion [M]⁺•. Subsequent fragmentation would likely involve the loss of the ethyl group, cleavage of the piperidine ring, and loss of carbon monoxide from the carbonyl groups.
A proposed fragmentation pattern for 2,6-piperidinedione, 3-ethyl- is outlined in the table below:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 141 ([M]⁺•) | [M - C₂H₅]⁺ | C₂H₅• (29 Da) |
| 141 ([M]⁺•) | [M - CO]⁺• | CO (28 Da) |
| 113 | [M - C₂H₅ - CO]⁺ | CO (28 Da) |
| 112 | [M - C₂H₅ - H]⁺• | H• (1 Da) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a compound.
For 2,6-piperidinedione, 3-ethyl-, the key functional groups are the secondary amine (N-H), the carbonyl groups (C=O) of the imide, and the C-H bonds of the alkyl chain and the ring.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, typically in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations of the imide group would appear as strong absorptions around 1700-1750 cm⁻¹. The C-H stretching vibrations of the ethyl group and the piperidine ring would be observed in the 2850-3000 cm⁻¹ region. nist.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy would also be used to identify these functional groups. The C=O stretch is typically a strong band in the Raman spectrum as well. The C-C and C-N ring vibrations would also be observable. researchgate.net
The following table summarizes the expected vibrational frequencies for the key functional groups of 2,6-piperidinedione, 3-ethyl-.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200-3400 | 3200-3400 |
| C=O Stretch (Imide) | 1700-1750 | 1700-1750 |
| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 |
| C-N Stretch | 1000-1250 | 1000-1250 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional molecular structure of 2,6-piperidinedione, 3-ethyl- and its analogs. nih.govd-nb.info This technique provides high-resolution data on bond lengths, angles, and conformational details, but is particularly indispensable for establishing the absolute configuration of chiral centers and understanding the intricate intermolecular interactions that govern the solid-state packing of these molecules. nih.gov
Absolute Stereochemistry Determination
For chiral analogs of 2,6-piperidinedione, 3-ethyl-, which possess a stereogenic center at the C3 position, X-ray crystallography is the primary method for determining the absolute configuration. nih.gov The process relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray radiation used is close to an absorption edge of one of the atoms in the crystal. ed.ac.uk This effect breaks Friedel's law, meaning that the intensities of diffraction spots from crystal planes (hkl) are no longer identical to their inverse (-h-k-l). wikipedia.org
The determination is quantified using the Flack parameter, which refines the absolute structure by treating the crystal as a potential inversion twin. nih.govmdpi.com A Flack parameter value approaching 0, with a small standard uncertainty, indicates that the determined absolute configuration is correct. wikipedia.org Conversely, a value near 1 suggests the inverted structure is the correct one. nih.govwikipedia.org This method is powerful enough to resolve the stereochemistry even for "light atom" structures containing only carbon, nitrogen, and oxygen, provided the data quality is sufficiently high. nih.goved.ac.uk For instance, crystallographic studies on the related inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione have been crucial for conformational analysis and have enabled the prediction of enantioselectivity for its derivatives. drugbank.comopenalex.org
Solid-State Structure and Intermolecular Interactions
Beyond the individual molecule, X-ray crystallography elucidates the supramolecular assembly in the crystal lattice, defining the unit cell parameters and the space group symmetry. ed.ac.uk The solid-state structures of piperidinedione derivatives are heavily influenced by hydrogen bonding. The imide group (CO-NH-CO) is a potent hydrogen-bonding motif, with the N-H group acting as a donor and the two carbonyl oxygens acting as acceptors.
A survey of the solid-state structures of cyclic NH carboximides reveals common, recurring hydrogen-bonding patterns. mdpi.com Two of the most prevalent motifs are:
Pattern A: Centrosymmetric Dimer: Two molecules form a hydrogen-bonded pair via N-H···O=C interactions, creating a characteristic R²₂(8) graph set motif. mdpi.commdpi.com
Pattern B: Ribbon/Chain: Molecules link into infinite chains via a single N-H···O=C hydrogen bond, described by a C(4) graph set motif. mdpi.commdpi.com
The specific pattern adopted depends on the nature and steric hindrance of the substituents on the piperidinedione ring. In the crystal structure of the related compound (±)-aminoglutethimide, intermolecular interactions include both strong and weak hydrogen bonds that define the crystal packing. iucr.org One of the amino hydrogens forms a hydrogen bond with a carbonyl oxygen of a neighboring molecule, while the imide N-H hydrogen bonds to the amino nitrogen of another molecule, linking them into a cohesive structure. iucr.org
The following table summarizes crystallographic data for several analogs of 2,6-piperidinedione, 3-ethyl-, illustrating the typical parameters determined by X-ray diffraction.
| Compound Name | Molecular Formula | Crystal System | Space Group | Reference |
| (±)-Aminoglutethimide | C₁₃H₁₆N₂O₂ | Monoclinic | P2₁/n | iucr.org |
| 3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione | C₁₂H₁₄N₂O₂ | Not Specified | Not Specified | drugbank.com |
| 1-(4-Bromobutyl)-3-phenylpiperidine-2,6-dione | C₁₅H₁₈BrNO₂ | Not Specified | Not Specified | nih.gov |
Computational Chemistry and Theoretical Investigations of 2,6 Piperidinedione, 3 Ethyl
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are at the forefront of understanding the electronic behavior of 2,6-piperidinedione, 3-ethyl-. These methods provide a detailed picture of the electron distribution and its implications for chemical reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2,6-piperidinedione, 3-ethyl-, DFT calculations can elucidate optimized molecular geometry, vibrational frequencies, and electronic properties. By employing functionals such as B3LYP with a suitable basis set like 6-31G*, researchers can predict the bond lengths, bond angles, and dihedral angles with high accuracy.
These calculations can also determine key electronic descriptors that are crucial for understanding the molecule's reactivity. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify electrophilic and nucleophilic sites within the molecule. In piperidinedione derivatives, the carbonyl groups typically represent regions of high negative electrostatic potential, making them susceptible to nucleophilic attack, while the N-H group can act as a hydrogen bond donor.
Table 1: Predicted Geometric Parameters of 2,6-Piperidinedione, 3-ethyl- using DFT
| Parameter | Predicted Value |
| C-C (ring) bond length | 1.52 - 1.54 Å |
| C-N bond length | 1.38 - 1.40 Å |
| C=O bond length | 1.22 - 1.24 Å |
| C-C (ethyl) bond length | 1.53 - 1.55 Å |
| C-H bond length | 1.09 - 1.11 Å |
| N-H bond length | 1.01 - 1.03 Å |
| C-N-C bond angle | 120 - 122° |
| O=C-N bond angle | 123 - 125° |
Molecular Orbital Analysis
Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic transitions of 2,6-piperidinedione, 3-ethyl-. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more reactive. For piperidinedione derivatives, the HOMO is often localized on the nitrogen atom and the carbonyl oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the carbonyl carbons, highlighting them as the sites for nucleophilic attack. Theoretical studies on related heterocyclic systems often employ these analyses to rationalize reaction mechanisms. rjpbr.com
Table 2: Illustrative Molecular Orbital Energies for 2,6-Piperidinedione, 3-ethyl-
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-donating regions, likely involving the nitrogen and oxygen lone pairs. |
| LUMO | -1.2 | Electron-accepting regions, likely centered on the carbonyl carbons. |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability. |
Note: These energy values are hypothetical and serve to illustrate the concepts of MO analysis. Actual values would be obtained from specific quantum chemical calculations.
Molecular Dynamics Simulations of Conformational Landscapes
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of 2,6-piperidinedione, 3-ethyl-, providing a view of its conformational landscape over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and their relative energies.
For a flexible molecule like 2,6-piperidinedione, 3-ethyl-, MD simulations can reveal the preferred conformations of the piperidinedione ring (e.g., chair, boat, or twist-boat) and the orientation of the ethyl substituent. Understanding the conformational preferences is crucial as it can significantly influence the molecule's interaction with biological targets. MD simulations on similar piperidine-containing compounds have been instrumental in understanding their binding mechanisms to proteins. plos.org The simulations can also provide information on the solvation of the molecule and its interactions with the surrounding solvent molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For 2,6-piperidinedione, 3-ethyl- and its analogs, QSAR studies can provide valuable mechanistic insights into their mode of action.
In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a set of related piperidinedione derivatives with known biological activities. Statistical methods are then used to build a mathematical model that relates these descriptors to the activity. For instance, studies on piperidinedione-based inhibitors have shown that lipophilicity (logP) and specific steric features can be critical for their inhibitory potency. ingentaconnect.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized analogs and to understand the key structural features required for a particular biological effect.
Table 3: Example of Descriptors Used in QSAR Models for Piperidinedione Analogs
| Descriptor | Type | Significance |
| LogP | Hydrophobic | Relates to membrane permeability and transport. ingentaconnect.com |
| Molecular Weight | Steric | Influences size and fit within a binding pocket. |
| Dipole Moment | Electronic | Affects polar interactions with a target. |
| HOMO/LUMO Energies | Electronic | Correlates with reactivity and charge transfer capabilities. |
| Surface Area | Steric | Describes the accessible surface for interactions. |
Molecular Docking Studies with Protein Targets to Elucidate Binding Mechanisms
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For 2,6-piperidinedione, 3-ethyl-, docking studies can be used to hypothesize its binding mode within the active site of a specific protein target.
The process involves placing the 3D structure of 2,6-piperidinedione, 3-ethyl- into the binding site of a protein and using a scoring function to estimate the binding affinity for different poses. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the carbonyl groups and the N-H group of the piperidinedione ring are potential hydrogen bond acceptors and donors, respectively. Docking studies on related piperidinedione derivatives have been crucial in drug discovery efforts. researchgate.netresearchgate.net
Table 4: Illustrative Docking Results for 2,6-Piperidinedione, 3-ethyl- with a Hypothetical Protein Target
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -7.2 | A measure of the predicted binding affinity. |
| Hydrogen Bonds | 2 | Interactions with specific amino acid residues (e.g., Asp, Ser). |
| Hydrophobic Interactions | 4 | Interactions with nonpolar residues (e.g., Leu, Val). |
| Key Interacting Residues | Asp120, Ser122, Leu80, Val100 | Specific amino acids in the binding pocket involved in the interaction. |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
Chemically Modifiable Sites and Structure Activity Relationship Sar Studies on the 2,6 Piperidinedione Scaffold
Impact of Substituents at the 3-Position on Molecular Recognition and Target Binding
Substituents at the 3-position of the 2,6-piperidinedione ring play a critical role in determining the compound's interaction with biological targets. The size, lipophilicity, and electronic properties of the substituent can significantly influence binding affinity and selectivity.
A notable example is the investigation of 3-alkyl-3-(4-pyridyl)piperidine-2,6-diones as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis. In this series, the parent compound, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, serves as a potent inhibitor. nih.gov The ethyl group at the 3-position is crucial for this activity. SAR studies have demonstrated that the length of the alkyl chain at this position has a significant impact on inhibitory potency.
As illustrated in the table below, the inhibitory activity against human placental aromatase increases with the length of the alkyl chain, peaking with the n-octyl substituent. This suggests the presence of a hydrophobic pocket in the active site of the enzyme that can accommodate a long alkyl chain, leading to enhanced binding. The data indicates that both shorter and longer alkyl chains result in diminished, though still significant, inhibitory activity.
| Compound | 3-Alkyl Substituent | Ki (µM) |
|---|---|---|
| 1 | Ethyl | 1.1 |
| 2 | n-Propyl | 0.65 |
| 3 | n-Butyl | 0.32 |
| 4 | n-Pentyl | 0.21 |
| 5 | n-Hexyl | 0.15 |
| 6 | n-Heptyl | 0.11 |
| 7 | n-Octyl | 0.09 |
| 8 | n-Nonyl | 0.13 |
| 9 | n-Decyl | 0.24 |
Role of N-Substitution on the Piperidinedione Ring in Modulating Biological Interactions
In the context of aromatase inhibition by 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, N-alkylation has been systematically explored. nih.gov Similar to the trend observed with 3-alkyl substitution, the length of the N-alkyl chain significantly affects the inhibitory potency.
The following table summarizes the Ki values for a series of 1-alkyl-3-ethyl-3-(4-pyridyl)piperidine-2,6-diones. The data reveals that, as with the 3-position, an n-octyl group at the N-1 position confers the highest potency. This further supports the hypothesis of a hydrophobic binding region in the aromatase active site that can be effectively targeted by lipophilic side chains.
| Compound | 1-Alkyl Substituent | Ki (µM) |
|---|---|---|
| 10 | Methyl | 1.3 |
| 11 | Ethyl | 0.98 |
| 12 | n-Propyl | 0.61 |
| 13 | n-Butyl | 0.38 |
| 14 | n-Pentyl | 0.25 |
| 15 | n-Hexyl | 0.18 |
| 16 | n-Heptyl | 0.14 |
| 17 | n-Octyl | 0.12 |
| 18 | n-Nonyl | 0.19 |
| 19 | n-Decyl | 0.31 |
Influence of Aromatic and Heterocyclic Ring Fusions on the Activity Profile
The fusion of aromatic or heterocyclic rings to the 2,6-piperidinedione scaffold can lead to the development of novel compounds with distinct pharmacological profiles. Such modifications can rigidify the structure, extend the pharmacophore, and introduce new points of interaction with biological targets. For instance, the synthesis of fused tricyclic heterocycle piperazine/piperidine (B6355638) derivatives has been explored for the development of multireceptor atypical antipsychotics. drugbank.com While specific examples of ring fusions directly onto a 3-ethyl-2,6-piperidinedione core are not extensively documented in the available literature, the principles from related systems are applicable.
The general strategy involves creating a more conformationally restricted analog, which can lead to increased selectivity for a particular receptor subtype. For example, fusing a phenyl ring to the piperidine moiety has been investigated in the context of gonadotropin-releasing hormone (GnRH) antagonists. researchgate.net This structural constraint can orient other substituents in a more defined three-dimensional space, potentially enhancing binding affinity.
Design Principles for Novel 2,6-Piperidinedione Analogs with Tuned Specificity
The SAR data gathered from studies on 2,6-piperidinedione derivatives provides a set of design principles for creating novel analogs with tailored specificity for various biological targets.
Exploitation of Hydrophobic Pockets: As demonstrated by the aromatase inhibitors, the incorporation of optimally sized lipophilic groups at the 3- and N-1 positions can significantly enhance binding affinity if the target protein possesses corresponding hydrophobic pockets. nih.gov
Modulation of Physicochemical Properties: N-substitution offers a convenient handle to fine-tune the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for pharmacokinetic and pharmacodynamic profiles.
Conformational Constraint: The introduction of ring fusions or bulky substituents can restrict the conformational flexibility of the piperidinedione ring. This can lead to an increase in binding affinity and selectivity by reducing the entropic penalty upon binding to the target.
Introduction of Specific Functional Groups: The strategic placement of hydrogen bond donors and acceptors, as well as charged groups, can be used to target specific residues in the active site of an enzyme or the binding pocket of a receptor.
Advanced Analytical Methodologies for Research Purity and Quantification of 2,6 Piperidinedione, 3 Ethyl
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds like 2,6-Piperidinedione, 3-ethyl-. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity for both purity determination and quantification.
In a typical RP-HPLC setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) column, is used with a polar mobile phase. researchgate.net The separation principle relies on the differential partitioning of the analyte between the stationary and mobile phases. For 2,6-Piperidinedione, 3-ethyl-, a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for the effective elution and separation of the compound from potential impurities or degradation products. google.comnih.gov
Purity assessment is achieved by analyzing the chromatogram for the presence of extraneous peaks. The area of the main peak corresponding to 2,6-Piperidinedione, 3-ethyl- is compared to the total area of all peaks in the chromatogram. Ideally, a pure sample will exhibit a single, sharp, and symmetrical peak. nih.gov Quantitative analysis is performed by creating a calibration curve from standard solutions of known concentrations. The peak area of the analyte in an unknown sample is then interpolated on this curve to determine its concentration. UV detection is commonly employed, with the detection wavelength selected based on the chromophoric properties of the piperidinedione ring. researchgate.netnih.gov
Table 1: Illustrative RP-HPLC Method Parameters for Piperidinedione Analogs
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) | nih.govsemanticscholar.org |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 68:32 v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV Spectrophotometry (e.g., 242 nm or 254 nm) | google.comorientjchem.org |
| Column Temperature | 30°C | google.com |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. whitman.edu While 2,6-Piperidinedione, 3-ethyl- may have limited volatility due to its polar imide group, GC-MS analysis can be performed, sometimes requiring derivatization to increase volatility and thermal stability.
In GC-MS, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. benthamopen.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.gov This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "chemical fingerprint." nih.govlibretexts.org
The mass spectrum of 2,6-Piperidinedione, 3-ethyl- would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, although this can sometimes be weak or absent with 70 eV EI. cabidigitallibrary.org More importantly, the fragmentation pattern provides crucial structural information. Common fragmentation pathways for cyclic imides may involve the loss of CO, cleavage of the ethyl group, and opening of the piperidinedione ring. benthamopen.com By analyzing these fragments, the structure of the parent compound can be confirmed. High-resolution mass spectrometry can further aid in determining the elemental composition of the fragments, increasing confidence in the identification. benthamopen.com
Table 2: Predicted Key Mass Fragments for 2,6-Piperidinedione, 3-ethyl- in GC-EI-MS
| m/z Value | Potential Fragment Identity | Fragmentation Pathway |
|---|---|---|
| [M]+ | Molecular Ion | Parent molecule |
| [M-28]+ | Loss of CO or C2H4 | Cleavage of carbonyl or ethyl group |
| [M-29]+ | Loss of C2H5 | Loss of the ethyl group |
| [M-57]+ | Loss of C2H5 + CO | Sequential loss of ethyl and carbonyl groups |
Spectrophotometric and Fluorimetric Assays for Research Sample Analysis
Spectrophotometric and fluorimetric methods offer simple, rapid, and cost-effective means for quantifying compounds in research samples, provided the analyte possesses suitable chromophoric or fluorophoric properties. semanticscholar.org The 2,6-piperidinedione structure itself has limited absorbance in the visible range but does absorb in the UV region.
Direct UV spectrophotometry can be used for quantification by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. orientjchem.org For related compounds like aminoglutethimide (B1683760), a λmax around 242 nm has been reported. orientjchem.org However, this method can be susceptible to interference from other UV-absorbing substances in the sample matrix.
Derivative spectrophotometry can enhance the specificity of the analysis by resolving overlapping spectral bands. mdpi.comnih.gov By calculating the first or second derivative of the absorbance spectrum, minor spectral features can be amplified, allowing for more accurate quantification in the presence of interfering compounds. orientjchem.org
For compounds lacking a strong native chromophore or fluorophore, derivatization can be employed. semanticscholar.org A chemical reaction is used to attach a chromophoric or fluorophoric tag to the analyte molecule. For instance, reagents that react with the imide or secondary amine functionality could potentially be used to generate a colored or fluorescent product, which can then be measured.
Stability Assessment of the 2,6-Piperidinedione, 3-ethyl- Structure Under Diverse Research Conditions
Understanding the stability of a research compound is crucial for designing experiments, interpreting results, and establishing appropriate storage conditions. The 2,6-piperidinedione ring contains two amide (lactam/imide) bonds, which are susceptible to hydrolysis.
The stability of 2,6-Piperidinedione, 3-ethyl- is typically investigated under various conditions of pH, temperature, and light exposure. The primary degradation pathway is the hydrolytic cleavage of the imide bonds in the ring, which would open the ring to form the corresponding dicarboxylic acid derivative. The rate of this hydrolysis is highly dependent on pH, with stability generally being greatest near neutral pH and degradation rates increasing significantly under strongly acidic or alkaline conditions. bme.hu Studies on related imide structures have shown that hydrolysis is slow at pH < 7 but accelerates at pH > 7. bme.hu
Stability studies are often conducted using HPLC. A solution of the compound is subjected to stress conditions (e.g., incubation in acidic, basic, and neutral buffers at elevated temperatures). Aliquots are taken at various time points and analyzed by HPLC to quantify the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products. nih.gov This allows for the determination of the degradation kinetics and the identification of degradation products, often with the aid of LC-MS. Six-membered lactam rings, such as the one in this compound, are generally considered to have remarkable stability compared to smaller ring systems like β-lactams. researchgate.netnih.gov
Table 3: Factors Influencing the Stability of the 2,6-Piperidinedione Ring
| Condition | Effect on Stability | Primary Degradation Pathway |
|---|---|---|
| Low pH (Acidic) | Potential for slow hydrolysis | Acid-catalyzed ring opening |
| High pH (Alkaline) | Increased rate of hydrolysis | Base-catalyzed ring opening bme.hu |
| Elevated Temperature | Accelerates degradation rates across all pH levels | Hydrolysis |
| UV Light Exposure | Potential for photodegradation | Various photochemical reactions |
Future Directions and Emerging Research Avenues in 2,6 Piperidinedione Chemistry
Exploration of Unconventional Synthetic Routes for Scaffold Diversification
The functionalization of the 2,6-piperidinedione ring is critical for modulating biological activity. While classical methods such as Michael additions have been foundational, researchers are increasingly turning to unconventional synthetic strategies to achieve greater chemical diversity and complexity. These modern techniques offer pathways to novel analogs that were previously inaccessible, enabling a more thorough exploration of the chemical space.
Advanced synthetic approaches are moving beyond traditional cyclization and condensation reactions. Methods like late-stage C-H functionalization allow for the direct introduction of substituents onto the piperidinedione core or its appended groups, bypassing the need for pre-functionalized starting materials. researchgate.netreactionbiology.com This strategy provides a powerful tool for rapidly generating diverse libraries of compounds for screening. Furthermore, photoredox catalysis and electrochemistry are emerging as powerful tools for forging new bonds under mild conditions, enabling unique transformations of the piperidinedione scaffold. researcher.life
Continuous flow chemistry is another innovative approach being applied to the synthesis of piperidine (B6355638) derivatives. nih.goveurofinsdiscovery.com This technology allows for precise control over reaction parameters, enhanced safety when dealing with hazardous intermediates, and improved scalability, making the production of complex piperidinedione libraries more efficient. nih.gov These modern methods collectively empower chemists to diversify the 2,6-piperidinedione scaffold in unprecedented ways, paving the road for the discovery of next-generation therapeutics.
Table 1: Comparison of Synthetic Routes for 2,6-Piperidinedione Scaffold Diversification
| Synthetic Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| C-H Functionalization | Direct insertion of functional groups into carbon-hydrogen bonds on the piperidinedione scaffold. | Atom economy, reduced number of synthetic steps, access to novel chemical space. researchgate.netreactionbiology.com | Regioselectivity and stereoselectivity can be difficult to control. |
| Photoredox Catalysis | Uses visible light to initiate redox reactions, enabling unique bond formations under mild conditions. researcher.life | Mild reaction conditions, high functional group tolerance, access to novel reaction pathways. | Requires specialized equipment; reaction optimization can be complex. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch-wise process. nih.goveurofinsdiscovery.com | Enhanced safety, precise control over reaction parameters, improved scalability and reproducibility. nih.gov | High initial equipment cost; not suitable for all reaction types. |
| Asymmetric Catalysis | Employs chiral catalysts to produce enantiomerically enriched 3-substituted piperidines and related structures. revvity.comresearchgate.net | High stereocontrol, access to specific stereoisomers which can have different biological activities. | Catalyst development and optimization can be challenging and costly. |
| Multi-Component Reactions | Combines three or more starting materials in a single step to form complex products, such as piperidone scaffolds. biorxiv.org | High efficiency, atom economy, rapid generation of molecular complexity. | Substrate scope can be limited; optimization can be complex. |
Identification of Novel Molecular Targets Beyond Traditional Pharmacological Domains
The discovery that immunomodulatory drugs (IMiDs) function as "molecular glues" by co-opting the Cereblon (CRBN) E3 ligase has revolutionized targeted protein degradation. nih.govnih.gov However, the future of 2,6-piperidinedione chemistry hinges on identifying targets beyond CRBN to address a wider range of diseases and overcome resistance mechanisms. nih.govresearchgate.net Research is now expanding into new therapeutic areas, exploring how the versatile piperidinedione scaffold can modulate other biological pathways.
One promising area is the development of piperidinedione derivatives as enzyme inhibitors . Studies have shown that compounds with this core structure can exhibit inhibitory activity against a variety of enzymes, including tyrosinase and pancreatic lipase, which are relevant to metabolic disorders. acs.org Other research has identified piperidines as a new class of urease inhibitors. revvity.com Furthermore, derivatives have been investigated for their potential to inhibit α-glucosidase, suggesting applications in diabetes management. reactionbiology.com
Beyond enzyme inhibition, the 2,6-piperidinedione scaffold is being explored in other contexts:
Neurodegenerative Diseases: The piperidine nucleus is considered a promising scaffold for developing therapies against Alzheimer's disease, with research focusing on targets other than CRBN. nih.govbiorxiv.orgwuxibiology.com
Antimicrobial Agents: Several studies have demonstrated that 2,6-piperidinedione derivatives possess antibacterial and antifungal properties, opening avenues for new anti-infective agents. sapient.bionih.govyoutube.com
Cardiovascular and Inflammatory Diseases: The anti-inflammatory properties of some glutarimide-containing compounds suggest their potential use in treating cardiovascular diseases where inflammation is a key pathological component. youtube.comspringernature.com There is also evidence for CRBN-independent mechanisms of immunomodulation, such as the destabilization of TNF-α mRNA. eurofinsdiscovery.com
This expansion of the target landscape signifies a paradigm shift, moving the 2,6-piperidinedione scaffold from a singular focus on CRBN-mediated degradation to a privileged structure for broader therapeutic applications.
Table 2: Emerging Molecular Targets and Therapeutic Areas for 2,6-Piperidinedione Derivatives
| Target Class | Specific Example(s) | Potential Therapeutic Area |
|---|---|---|
| Enzymes | Tyrosinase, Pancreatic Lipase acs.org, Urease revvity.com, α-Glucosidase reactionbiology.com, 11β-HSD1 ub.edu | Metabolic Disorders, Infectious Diseases, Diabetes |
| Microbial Targets | Bacterial and Fungal Cellular Components | Infectious Diseases |
| CNS Targets | Proteins involved in Alzheimer's pathology nih.govwuxibiology.com | Neurodegenerative Diseases |
| Inflammatory Pathways | TNF-α mRNA eurofinsdiscovery.com, Macrophage Polarization | Autoimmune Disorders, Inflammation |
| Cardiovascular Targets | Immune pathways in atherosclerosis nih.gov | Cardiovascular Disease |
Application of Artificial Intelligence and Machine Learning in Piperidinedione Design
The design of novel 2,6-piperidinedione derivatives is being significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are transforming the landscape of targeted protein degradation by enabling researchers to navigate the vast chemical space more efficiently and predict the activity of new molecules with greater accuracy. biorxiv.orgnih.gov
Generative Modeling for Novel Scaffolds: Advanced generative models, such as Ligase-Conditioned Junction Tree Variational Autoencoders (LC-JT-VAE), are being developed to design entirely new molecular glues from the ground up. revvity.comsapient.bio These models can be conditioned on specific E3 ligases and target proteins to generate novel, synthesizable molecules with a high probability of forming a stable ternary complex. sapient.biodiscoveracs.org
Predicting Degradation Efficacy: A key challenge in developing molecular glues is predicting whether a compound will successfully induce the degradation of a target protein. ML models, such as MAPD (Model-based Analysis of Protein Degradability), are being trained on large datasets to predict a protein's susceptibility to degradation based on its intrinsic features, like ubiquitination potential and protein stability. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies use ML algorithms to build models that correlate the chemical structures of piperidinedione derivatives with their biological activities. researcher.lifebiorxiv.org These models help identify key structural features required for potency and selectivity, guiding the optimization of lead compounds.
ADMET and Property Prediction: AI models are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs early in the discovery process. This in silico screening helps to deprioritize compounds with unfavorable pharmacokinetic profiles, saving time and resources. biorxiv.orgbiorxiv.org
By integrating these AI and ML approaches, researchers can move beyond serendipitous discovery and toward a more rational, design-driven process for creating the next generation of piperidinedione-based therapeutics. nih.govub.edu
Table 3: Applications of AI and Machine Learning in 2,6-Piperidinedione Drug Design
| AI/ML Application | Description | Impact on Piperidinedione Design |
|---|---|---|
| Generative Models | Algorithms that create novel chemical structures based on learned rules and desired properties. revvity.comsapient.bio | De novo design of molecular glues with tailored specificity for E3 ligases (like CRBN) and new target proteins. |
| Degradability Prediction | ML models that predict whether a target protein is susceptible to degradation by a molecular glue. nih.govnih.gov | Prioritizes protein targets that are most likely to be successfully degraded, increasing the efficiency of discovery campaigns. |
| QSAR Modeling | Statistical models relating chemical structure to biological activity. researcher.lifebiorxiv.org | Guides lead optimization by identifying key molecular features that enhance potency and selectivity. |
| Ternary Complex Modeling | Computational simulation of the interaction between the target protein, the molecular glue, and the E3 ligase. nih.gov | Provides structural insights into the stability and cooperativity of the ternary complex, aiding rational design. |
| ADMET Prediction | Models that predict the pharmacokinetic and toxicity profiles of molecules. biorxiv.orgbiorxiv.org | Enables early-stage filtering of compounds with poor drug-like properties, reducing late-stage attrition. |
Development of Advanced Methodologies for High-Throughput Mechanistic Screening
The discovery of molecular glues like those based on the 2,6-piperidinedione scaffold has traditionally relied on phenotypic screening or serendipity. However, the rational discovery of new degraders requires advanced, high-throughput screening (HTS) methodologies that can mechanistically probe the key steps of targeted protein degradation. ub.edudiscoveracs.org Modern screening platforms are evolving to enable the large-scale identification and characterization of these unique molecules.
A multi-tiered screening approach is often employed, utilizing a suite of sophisticated assays:
Phenotypic Screening: This remains a powerful discovery tool. Cell-based assays that measure cell viability or the expression of a specific biomarker can be used to screen large compound libraries to identify molecules with a desired biological effect. nih.govacs.org Hits from these screens are then subjected to more detailed mechanistic studies.
Biochemical and Biophysical Assays: To confirm direct interaction and ternary complex formation, a range of in vitro assays are deployed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are proximity-based assays that can directly measure the formation of the target-degrader-E3 ligase complex in a high-throughput format. researchgate.netacs.orgnih.govnih.gov These assays are critical for understanding structure-activity relationships and confirming the mechanism of action.
Cell-Based Target Engagement and Degradation Assays: To confirm activity in a cellular context, technologies like NanoBRET/HiBiT are used to quantify target engagement and subsequent protein degradation in live cells. nih.gov These assays provide quantitative data on the potency and kinetics of degradation. Homogeneous Time-Resolved Fluorescence (HTRF) assays are also being adapted to quantify the degradation of endogenous proteins in a high-throughput manner. revvity.comyoutube.com
Proteomics-Based Screening: A major advancement is the use of high-throughput proteomics to unbiasedly map the landscape of proteins degraded by a given compound. sapient.bio Data-Independent Acquisition Mass Spectrometry (DIA-MS) allows for the screening of compound libraries to identify all protein targets (neosubstrates) that are degraded, providing a comprehensive view of a molecule's selectivity and potential off-target effects. researcher.lifebiorxiv.orgbiorxiv.org
These advanced screening methodologies are creating a paradigm shift from serendipitous findings to a more systematic and rational discovery engine for novel 2,6-piperidinedione-based molecular glues.
Table 4: Advanced Screening Methodologies for 2,6-Piperidinedione-Based Molecular Glues
| Methodology | Principle | Application in Mechanistic Screening | Throughput |
|---|---|---|---|
| Phenotypic Screening | Measures a biological outcome (e.g., cell death, biomarker modulation) in response to a compound. nih.govacs.org | Initial discovery of bioactive compounds from large libraries. | High |
| TR-FRET / FP Assays | Proximity-based assays that measure the formation of the ternary complex (Target-Glue-E3 Ligase) in vitro. researchgate.netnih.gov | Quantifies ternary complex formation, cooperativity, and binding affinities. | High |
| Cellular Degradation Assays (e.g., HiBiT/NanoBRET, HTRF) | Reporter-based or antibody-based systems to measure the loss of a specific target protein in live cells. youtube.comnih.gov | Confirms and quantifies target degradation, determines degradation kinetics (DC50, Dmax). | Medium to High |
| High-Throughput Proteomics (DIA-MS) | Unbiased mass spectrometry to quantify changes across the entire proteome upon compound treatment. researcher.lifesapient.biobiorxiv.org | Identifies all neosubstrates for a given molecular glue, assesses selectivity, and uncovers off-target effects. | Low to Medium |
| Affinity Selection Mass Spectrometry (ASMS) | Identifies compounds from a library that bind to a protein or protein complex. wuxibiology.com | Screens for compounds that stabilize the interaction between the target protein and the E3 ligase. | Medium |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
